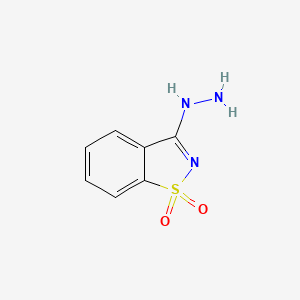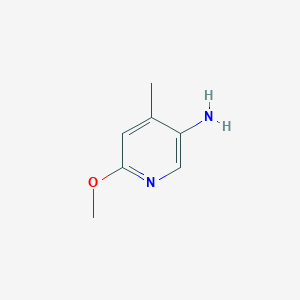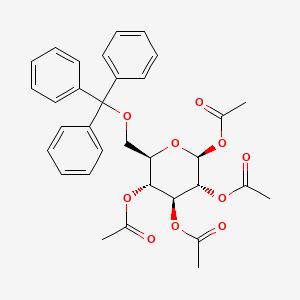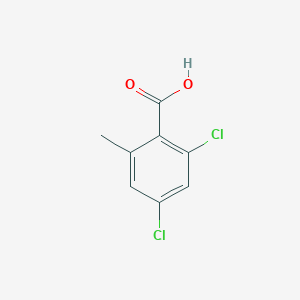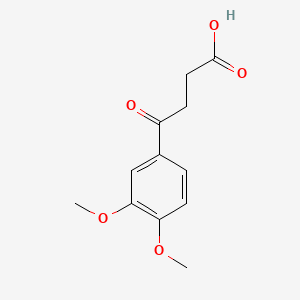
4-(3,4-二甲氧基苯基)-4-氧代丁酸
概述
描述
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Similarly, optically active oxazoles are obtained by treating 3,4-dimethoxybenzoyl chloride with isocyanide synthons in the presence of a superbase . These methods suggest potential synthetic routes that could be adapted for the synthesis of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods. For example, the structure of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and single-crystal X-ray diffraction studies . The molecular structure of strongly fluorescent oxazoles was also obtained by X-ray analysis . These techniques are crucial for confirming the molecular structure of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid once synthesized.
Chemical Reactions Analysis
The related compounds undergo specific chemical reactions. Methional, derived from 4-methylthio-2-oxobutanoate, induces apoptosis in BAF3 murine lymphoid cells . The transformation of oxazolone into methyl 2-benzoylamino-3-oxobutanoate involves hydrolysis with hydrochloric acid in methanol . These reactions highlight the reactivity of the carbonyl and oxo groups, which are also present in 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid, indicating potential reactivity pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for understanding those of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid. The crystal structure, thermal stability, and absorption properties of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been characterized . The fluorescence properties of oxazoles have been studied, showing high quantum yields . These properties are important for the practical applications of such compounds in chemical and biological systems.
科学研究应用
光谱分析和分子结构
- FT-IR、分子结构和振动分析:已使用 FT-IR、NMR 和 X 射线衍射研究分析了该化合物,揭示了其振动波数、分子结构和电子性质的见解(Raju et al., 2015)。
- 分子对接、振动和光学研究:已经对 4-氧代丁酸衍生物进行了使用实验光谱和理论计算的比较研究。这些研究包括超共轭相互作用、电荷转移和潜在生物活性的分析(Vanasundari et al., 2018)。
化学合成和生物活性
- 衍生物的合成和生物活性:已经合成了 4-(3,4-二甲氧基苯基)-4-氧代丁酸的新型衍生物,并评估了其生物活性,例如杀真菌和杀虫活性(Liu et al., 2004)。
- 反应机理和产物形成:对相关化合物(如 3-氧代丁酸乙酯)的反应的研究提供了对在特定条件下形成的产物类型的见解(Kato & Kimura, 1979)。
- 生物碱的生物合成:该化合物是某些植物和细菌萘醌和生物碱生物合成中的前体,如兰花物种中所证明的(Leete & Bodem, 1973)。
材料科学和光谱学
- 光谱性质和反应性:已经对 4-氧代丁酸衍生物的反应性和光谱性质进行了研究,有助于了解它们的分子几何形状、稳定性和在材料科学中的潜在应用(Mary et al., 2017)。
安全和危害
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-10-5-3-8(7-11(10)17-2)9(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAYFJKMVBIPKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277070 | |
| Record name | 4-(3,4-Dimethoxyphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid | |
CAS RN |
5333-34-6 | |
| Record name | 5333-34-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-Dimethoxyphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5333-34-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

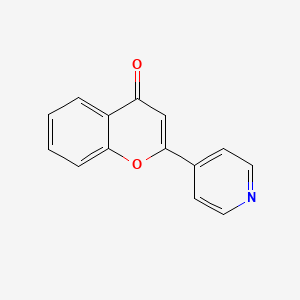
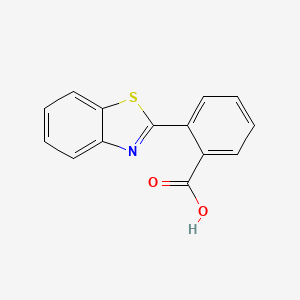

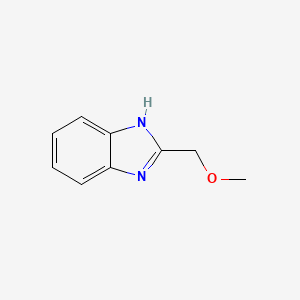
![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)
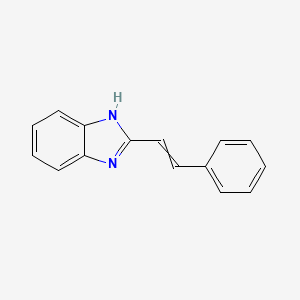
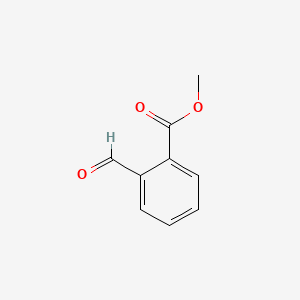
![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)
